molecular formula C21H18ClFN2OS B2483578 1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223944-65-7

1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2483578
CAS No.: 1223944-65-7
M. Wt: 400.9
InChI Key: VHZQSLFFQLFLTH-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties

Properties

IUPAC Name

(3-chlorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2OS/c22-16-6-4-5-15(13-16)19(26)25-20(27)18(14-7-9-17(23)10-8-14)24-21(25)11-2-1-3-12-21/h4-10,13H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZQSLFFQLFLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chlorobenzoyl group: This step might involve the reaction of the spirocyclic intermediate with 3-chlorobenzoyl chloride under basic conditions.

    Introduction of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using 4-fluorophenylboronic acid or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Thione Group Reactivity

The C=S group in the thione moiety exhibits nucleophilic character, enabling reactions such as:

Reaction TypeConditions/ReagentsProduct/OutcomeReference
Alkylation Alkyl halides (e.g., CH₃I) in basic mediaS-alkylation to form thioethers,
Oxidation H₂O₂ or mCPBAOxidation to disulfides or sulfonic acids
Nucleophilic Addition Amines or Grignard reagentsFormation of thioureas or thiol derivatives

The thione’s sulfur atom can also coordinate with metal catalysts, influencing cross-coupling reactions .

Aromatic Substitution Reactions

The 3-chlorobenzoyl and 4-fluorophenyl groups participate in electrophilic and nucleophilic substitutions:

Reaction TypeConditions/ReagentsPosition SelectivityReference
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Fluorophenyl ring: para-directing (meta due to F) ,
Nucleophilic Aromatic Substitution NaOH, high temperatureReplacement of chlorine on benzoyl group

Fluorine’s electron-withdrawing effect directs substitutions to meta positions on the 4-fluorophenyl ring .

Spirocyclic Ring Modifications

The diazaspiro[4.5]decene system undergoes ring-opening or expansion under specific conditions:

Reaction TypeConditions/ReagentsOutcomeReference
Acid-Catalyzed Hydrolysis HCl/H₂O, refluxCleavage to form diamino-thiol derivatives
Base-Induced Rearrangement KOH/EtOHRing expansion to seven-membered systems

The rigidity of the spiro system may limit reactivity unless strained bonds are targeted.

Cross-Coupling Reactions

The chlorine and fluorine substituents enable catalytic coupling:

Reaction TypeCatalysts/ReagentsProduct ApplicationReference
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂Biaryl derivatives for drug discovery ,
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, aminesIntroduction of amino groups

These reactions are critical for diversifying the compound’s pharmaceutical potential .

Hydrogen Bonding and Biological Interactions

The nitrogen atoms in the diazaspiro ring facilitate hydrogen bonding with biological targets, influencing receptor affinity . Studies suggest interactions with enzymes like kinases or proteases, though specific mechanisms require further validation.

Stability and Degradation

FactorEffect on StabilityMitigation StrategyReference
Light/Heat Thione oxidation or ring decompositionStorage under inert gas, low temperature
pH Sensitivity Hydrolysis of spiro ring in acidic mediaBuffered solutions (pH 6–8)

Key Research Gaps

  • Quantitative kinetic data for thione alkylation/oxidation.

  • In vivo metabolic pathways of the spiro system.

  • Catalytic efficiency in cross-couplings with bulky substrates.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits promising antimicrobial properties, making it a candidate for drug development aimed at combating bacterial infections. Its thione functional group enhances its reactivity and interaction with biological macromolecules. Studies suggest that derivatives of this compound can be screened for activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Properties
Research indicates that 1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione may possess anticancer activity. The structural similarity to known anticancer agents allows for the exploration of its efficacy against various cancer cell lines, including breast cancer (MCF7) and others. Molecular docking studies can elucidate its binding affinity to cancer-related targets, potentially leading to the development of new therapeutic agents .

Chemical Reactivity and Synthesis

Synthesis Methods
The synthesis of this compound can be approached through several methodologies, including multi-step reactions that involve the formation of the spirocyclic structure. Techniques such as Mannich reactions or cyclization strategies are often employed to construct the desired compound from simpler precursors.

Structural Variations and Comparative Analysis
The compound's unique structure allows for the exploration of various derivatives with altered substituents. For example, compounds like 1-(2-Chlorobenzoyl)-3-(phenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione have shown antimicrobial activity, while others may exhibit enhanced lipophilicity or different biological activities due to variations in their chemical structure.

Material Science Applications

Polymer Chemistry
Given its unique molecular architecture, this compound could be utilized in the development of novel polymers or materials with specific properties such as enhanced thermal stability or chemical resistance. The incorporation of this compound into polymer matrices may lead to materials suitable for advanced applications in coatings or composites.

Table: Comparative Analysis of Structural Derivatives

Compound NameStructural FeaturesNotable Activities
1-(2-Chlorobenzoyl)-3-(phenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thioneSimilar spiro structure; different halogenAntimicrobial activity
1-(3-Bromobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thioneContains bromine instead of chlorinePotential anticancer properties
1-(4-Methylbenzoyl)-3-(2-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thioneVariations in benzoyl substituentEnhanced lipophilicity

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could play a key role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorobenzoyl)-3-(4-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: Similar structure but with a fluorobenzoyl group instead of a chlorobenzoyl group.

Uniqueness

The unique combination of chlorobenzoyl and fluorophenyl groups in 1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione may impart distinct chemical and biological properties compared to its analogs. This could include differences in reactivity, binding affinity, and overall stability.

Biological Activity

1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of diazaspiro compounds, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{18}H_{16}ClF N_2 S
  • Molecular Weight : 348.85 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways critical for cellular function.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by modulating key signaling pathways such as the PI3K/Akt pathway.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
A549 (Lung)15Inhibition of cell proliferation
HeLa (Cervical)12Modulation of PI3K/Akt signaling pathway

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Studies

A notable case study involved the evaluation of this compound's efficacy in combination therapy for cancer treatment. The study assessed the synergistic effects when combined with established chemotherapeutic agents like cisplatin. Results indicated enhanced cytotoxicity and reduced IC50 values compared to individual treatments.

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of precursors and functional group modifications. Key steps include:

  • Cyclization : Use of thiourea derivatives under reflux with aprotic solvents (e.g., DMF) to form the spirocyclic core .
  • Characterization : Employ NMR (¹H/¹³C) to confirm substituent positions, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if single crystals are obtained) to resolve the spirocyclic conformation .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and a C18 column; target purity ≥95% .

Q. How should this compound be handled and stored to ensure stability?

Methodological Answer:

  • Storage : Store in sealed, light-resistant containers at room temperature (RT) under inert gas (e.g., argon) to prevent oxidation of the thione group .
  • Solubility : Pre-dissolve in DMSO for biological assays (typical stock concentration: 10 mM). Avoid aqueous buffers unless stabilized with surfactants .

Q. What structural features influence its reactivity and bioactivity?

Methodological Answer:

  • Spirocyclic Core : The diazaspiro[4.5]decane system imposes steric constraints, affecting binding to biological targets .
  • Substituent Effects : The 3-chlorobenzoyl group enhances electron-withdrawing properties, while the 4-fluorophenyl group modulates lipophilicity and π-π stacking interactions . Compare analogs (e.g., 3-methyl vs. 4-fluorophenyl derivatives) via in vitro assays to isolate substituent contributions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

  • Analog Synthesis : Synthesize derivatives with controlled substitutions (e.g., halogens at different positions) using parallel combinatorial chemistry .
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Quantify IC₅₀ values and correlate with substituent electronic parameters (Hammett constants) .
  • Data Analysis : Apply multivariate regression models to identify key physicochemical descriptors (e.g., logP, polar surface area) driving activity .

Q. What strategies optimize synthetic yield and scalability?

Methodological Answer:

  • Reaction Optimization : Use design of experiments (DoE) to vary temperature, solvent (e.g., THF vs. acetonitrile), and catalyst loading (e.g., Pd/C for deprotection) .
  • High-Throughput Screening (HTS) : Automate reaction monitoring via inline FTIR to identify optimal conditions .
  • Continuous Flow Chemistry : Implement microreactors for hazardous steps (e.g., thione formation) to improve safety and throughput .

Q. How can environmental stability and degradation pathways be evaluated?

Methodological Answer:

  • Hydrolytic Stability : Incubate the compound in buffered solutions (pH 3–9) at 37°C; monitor degradation via LC-MS and identify hydrolytic byproducts (e.g., des-thione derivatives) .
  • Photodegradation : Expose to UV light (λ = 365 nm) in a solar simulator; quantify half-life using kinetic modeling .
  • Ecotoxicology : Use Daphnia magna assays to assess acute toxicity of degradation products .

Q. What computational methods predict binding modes to biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with homology-modeled targets (e.g., cytochrome P450 enzymes). Validate with molecular dynamics (MD) simulations (AMBER force field) to assess binding stability .
  • Pharmacophore Modeling : Generate 3D pharmacophores using MOE software, focusing on hydrogen-bond acceptors (thione sulfur) and hydrophobic regions (fluorophenyl group) .

Q. How can contradictory bioactivity data between analogs be resolved?

Methodological Answer:

  • Assay Validation : Replicate conflicting studies with standardized protocols (e.g., ATP concentration in kinase assays) .
  • Off-Target Screening : Use proteome-wide affinity chromatography (e.g., Kinobeads®) to identify unintended interactions .
  • Crystallographic Analysis : Resolve co-crystal structures of analogs bound to targets to pinpoint steric clashes or conformational changes .

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